2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring and the subsequent introduction of the thiadiazole moiety. Common reagents used in these reactions include mercuric (II) acetate and polyethylene glycol (PEG-400) .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding benzofuranones.
Reduction: The thiadiazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuranones, while reduction of the thiadiazole moiety can produce corresponding amines .
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The thiadiazole moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetamide: A similar compound with a chlorine substituent on the benzofuran ring.
2,3-dihydro-2,2-dimethyl-7-benzofuranol: Another benzofuran derivative with different substituents.
Uniqueness
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of benzofuran and thiadiazole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N3O2S/c1-10(2)5-16-20-21-18(24-16)19-15(22)8-13-9-23-14-7-11(3)6-12(4)17(13)14/h6-7,9-10H,5,8H2,1-4H3,(H,19,21,22) |
InChI Key |
BEDWEWIFDDOIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)CC(C)C)C |
Origin of Product |
United States |
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